
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiadiazole ring and a fluorobenzamide moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound's IUPAC name is N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide. Its molecular formula is C17H22N4O2S2 with a molecular weight of 378.51 g/mol. The presence of various functional groups enhances its potential interactions with biological targets.
Feature | Description |
---|---|
IUPAC Name | N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Molecular Formula | C17H22N4O2S2 |
Molecular Weight | 378.51 g/mol |
Anticancer Properties
Preliminary studies indicate that compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide may exhibit anticancer properties. These compounds potentially inhibit deubiquitylating enzymes involved in tumor progression. Although the exact mechanisms remain to be fully elucidated, they may involve modulation of enzyme activity or receptor binding .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of thiadiazole derivatives. For instance, 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities against various strains including Staphylococcus aureus, Escherichia coli, and Aspergillus niger. The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can enhance biological efficacy .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial properties of thiadiazole derivatives linked to various substituents. Compounds with electron-withdrawing groups exhibited enhanced activity against E. faecalis with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL .
- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that certain derivatives could selectively inhibit cancer cell proliferation without significantly affecting normal cells .
- Mechanistic Insights : Molecular docking studies have been employed to predict the binding affinity of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide to various biological targets. These studies suggest potential interactions with key proteins involved in cancer pathways .
Scientific Research Applications
The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, biological activities, and relevant case studies.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. Studies have shown that compounds structurally similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with key molecular targets involved in cancer progression. Molecular modeling studies suggest binding to active sites on target proteins.
- Case Study : One study reported that certain thiadiazole derivatives inhibited the growth of K562 chronic myelogenous leukemia cells with an IC50 value of 7.4 µM, indicating significant potential for therapeutic use.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Thiadiazole derivatives have been recognized for their effectiveness against various bacterial and fungal strains:
- Antibacterial Activity : Compounds related to this structure have shown significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL.
- Antifungal Activity : Certain derivatives exhibit effective antifungal action against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.
Compound | Activity Type | Target Organism | IC50/MIC Value |
---|---|---|---|
N-(5-Nitrothiazol-2-yl) | Anticancer | K562 Cells | 7.4 µM |
Thiadiazole Derivative 1 | Antifungal | A. niger | MIC = 32 µg/mL |
Thiadiazole Derivative 2 | Antibacterial | E. coli | MIC = 62.5 µg/mL |
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-11-6-5-9-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-7-3-4-8-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZYMOSMWQJYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.